molecular formula C5H6F3NOS B13429366 N-methyl-N-(2,2,2-trifluoroethanethioyl)acetamide

N-methyl-N-(2,2,2-trifluoroethanethioyl)acetamide

Cat. No.: B13429366
M. Wt: 185.17 g/mol
InChI Key: ZCLLLRNHRHRVCV-UHFFFAOYSA-N
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Description

N-methyl-N-(2,2,2-trifluoroethanethioyl)acetamide is a chemical compound characterized by the presence of a trifluoroethyl group attached to a thioyl acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2,2,2-trifluoroethanethioyl)acetamide typically involves the reaction of N-methylacetamide with 2,2,2-trifluoroethanethiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are also employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2,2,2-trifluoroethanethioyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioyl group to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiols and sulfides.

    Substitution: Formation of substituted amides and thioethers.

Scientific Research Applications

N-methyl-N-(2,2,2-trifluoroethanethioyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-(2,2,2-trifluoroethanethioyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(2,2,2-trifluoroethyl)acetamide
  • N-methyl-N-(2,2,2-trifluoroethyl)amine
  • N-methyl-N-(2,2,2-trifluoroethyl)thioacetamide

Uniqueness

N-methyl-N-(2,2,2-trifluoroethanethioyl)acetamide is unique due to the presence of both the trifluoroethyl and thioyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H6F3NOS

Molecular Weight

185.17 g/mol

IUPAC Name

N-methyl-N-(2,2,2-trifluoroethanethioyl)acetamide

InChI

InChI=1S/C5H6F3NOS/c1-3(10)9(2)4(11)5(6,7)8/h1-2H3

InChI Key

ZCLLLRNHRHRVCV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C(=S)C(F)(F)F

Origin of Product

United States

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